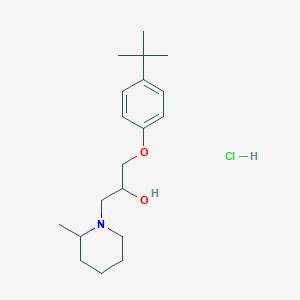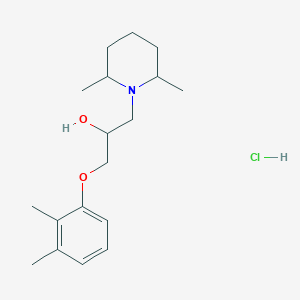![molecular formula C21H21N3O4S B6480535 N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-47-2](/img/structure/B6480535.png)
N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C25H22N4O6S2. The structure includes a quinazolin ring system, a benzamide moiety, and a butyl group . For a detailed structural analysis, it is recommended to use spectroscopic methods such as NMR, IR, and mass spectrometry.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C25H22N4O6S2) and molecular weight (538.59). Additional properties such as solubility, melting point, boiling point, etc., are not provided in the search results .Applications De Recherche Scientifique
Antioxidant Properties
“AKOS002103367” has been investigated for its potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. Researchers have explored its ability to scavenge reactive oxygen species (ROS) and protect against oxidative damage .
Antibacterial Activity
Studies have examined the antibacterial effects of “AKOS002103367.” It may inhibit the growth of certain bacterial strains, making it a candidate for novel antimicrobial agents. Researchers have evaluated its efficacy against both Gram-positive and Gram-negative bacteria .
Anti-Inflammatory Properties
Inflammation is associated with various diseases, including chronic conditions. Some investigations suggest that “AKOS002103367” exhibits anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways and cytokine production .
Cancer Research
The compound’s structure and properties have led to interest in its potential as an anticancer agent. Researchers have studied its effects on cancer cell lines, tumor growth, and apoptosis induction. However, further research is needed to establish its clinical relevance .
Neuroprotective Effects
“AKOS002103367” has been investigated for its neuroprotective properties. Studies suggest that it may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These findings could have implications for neurodegenerative diseases .
Drug Delivery Systems
Due to its unique structure, “AKOS002103367” has been explored as a potential component in drug delivery systems. Researchers have investigated its use in targeted drug delivery, nanoparticle formulations, and sustained-release systems .
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound are not provided in the search results. It is recommended to handle it with appropriate safety measures, as with all chemicals.
Orientations Futures
Propriétés
IUPAC Name |
N-butyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-3-8-22-19(25)14-6-4-13(5-7-14)11-24-20(26)15-9-17-18(28-12-27-17)10-16(15)23-21(24)29/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,25)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGBLYMFCIJAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-3,4-dimethyl-2-({[(2-oxo-2H-chromen-3-yl)formamido]methanethioyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B6480470.png)


![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6480494.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B6480495.png)
amine hydrochloride](/img/structure/B6480502.png)

![5-amino-N-(4-bromophenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6480527.png)
![ethyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480539.png)
![ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480541.png)
![ethyl 4-(3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480542.png)
![ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480548.png)
![ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480556.png)
![ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480559.png)